Salicylidene 2-aminopyridine
Overview
Description
Synthesis Analysis
The synthesis of Salicylidene 2-aminopyridine derivatives involves the reaction of salicylaldehyde with 2-aminopyridine under specific conditions. The synthesis process is crucial for obtaining high purity and yield of the desired product. The structural diversity of these compounds can be further enhanced through co-crystallization with various solvents, leading to the formation of complex solid forms with distinct supramolecular structures (Montis & Hursthouse, 2012).
Molecular Structure Analysis
The molecular and crystal structures of Salicylidene 2-aminopyridine derivatives are characterized by X-ray crystallography, revealing details about bond distances, angles, and the overall geometry of the molecules. These structures are essential for understanding the thermochromic and photochromic properties of the compounds, as the molecular orientation and crystal packing influence their behavior (Hadjoudis, Moustakali-mavridis, & Xexakis, 1979).
Chemical Reactions and Properties
Salicylidene 2-aminopyridine derivatives undergo various chemical reactions, including hydrolysis in the presence of copper(II) ions, forming complex structures with metal ions, and exhibiting charge transfer interactions. These reactions not only demonstrate the reactive nature of these compounds but also their ability to form stable complexes with metals, which is valuable for designing functional materials (Dash, Dash, Mahapatra, & Patra, 1983).
Physical Properties Analysis
The physical properties of Salicylidene 2-aminopyridine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents. These properties are crucial for determining the compound's suitability for specific applications and for understanding its behavior in different environments.
Chemical Properties Analysis
The chemical properties, including thermochromism and photochromism, are among the most intriguing aspects of Salicylidene 2-aminopyridine derivatives. These properties are dependent on the molecular structure and the environment, with crystal structure and molecular orientation playing significant roles in the appearance of color changes upon temperature variation or ultraviolet irradiation (Hadjoudis, Moustakali-mavridis, & Xexakis, 1979).
Scientific Research Applications
Thermochromic and Photochromic Phenomena : Salicylidene 2-aminopyridine compounds exhibit thermochromism, which is a reversible color change due to temperature variations. However, they do not show photochromism in the crystalline state. In fluid solutions, these compounds display photochromic phenomena, which is a reversible color change upon ultraviolet irradiation. The appearance of these phenomena depends on the crystal structure and molecular orientation (Hadjoudis, Moustakali-Mavridis, & Xexakis, 1979).
Electrochemical Behaviour : Salicylidene 2-aminopyridine demonstrates distinct electrochemical properties, with two irreversible one-electron waves observed in specific conditions. This has implications for its use in electrochemical applications (Abdel-Hamid, 1986).
Crystallography and Optical Properties : Studies involving crystallography combined with UV-visible spectroscopic data have provided insights into the solid-state optical properties of N-salicylideneanils, including Salicylidene 2-aminopyridine derivatives. This is significant for understanding and tuning their optical properties (Robert et al., 2009).
Solid-State Reaction and Photocatalysis : Research has explored the solid-state reactions leading to photochromic properties of certain Salicylidene 2-aminopyridine derivatives. This has implications for photocatalysis and materials science (Hadjoudis & Moustakali-Mavridis, 1983).
Luminescent Applications : Certain derivatives of Salicylidene 2-aminopyridine have been studied for their luminescent properties, which are of interest in the development of new luminescent dyes for applications like solar collectors (Sharma, Bhushan, & Singh, 1990).
Coordination Chemistry and Antimicrobial Activity : The synthesis and characterization of binary and ternary complexes involving Salicylidene 2-aminopyridine have been explored, demonstrating potential antimicrobial applications (Faheim, Abdou, & Abd El-Wahab, 2013).
Photochemistry Control through Co-Crystallization : Acid–base co-crystallization has been used to control the photochromic reactivities of Salicylidene 2-aminopyridine derivatives, suggesting a method for manipulating these properties for specific applications (Johmoto, Sekine, & Uekusa, 2012).
Safety And Hazards
Future Directions
Schiff bases like Salicylidene 2-Aminopyridine and their metal complexes have numerous applications in organic, bioinorganic, analytical, material science, and medicinal chemistry . Future research could focus on exploring these applications further, particularly in confronting challenges such as antimicrobial resistance and environmental pollution .
properties
IUPAC Name |
2-[(E)-pyridin-2-yliminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-11-6-2-1-5-10(11)9-14-12-7-3-4-8-13-12/h1-9,15H/b14-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOIUODXXXAPDU-NTEUORMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/C2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284542 | |
Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylidene 2-aminopyridine | |
CAS RN |
17543-97-4, 1823-47-8 | |
Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17543-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salicylidene 2-aminopyridene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Salicylidene-2-aminopyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(E)-(2-Pyridinylimino)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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